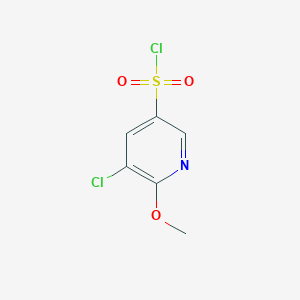

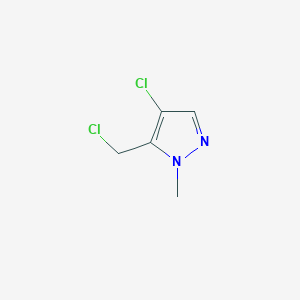

![molecular formula C9H8ClN3O B1455622 [1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 863609-14-7](/img/structure/B1455622.png)

[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Descripción general

Descripción

“[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a chemical compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain three nitrogen atoms in their ring structure . They are known for their diverse pharmacological effects, including antimicrobial, antiviral, antioxidant, anti-diabetic, anticancer, anti-tubercular, antimalarial, and anti-leishmanial activities .

Synthesis Analysis

The synthesis of triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of triazole derivatives is confirmed using various spectroscopic techniques, including IR, 1H-NMR, and Mass spectroscopy . These techniques provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis

Triazole derivatives are known to undergo various chemical reactions due to their versatile structure . They can participate in reactions with different reagents, leading to the formation of a wide range of biologically active compounds .Aplicaciones Científicas De Investigación

Antiviral Activity

Triazole derivatives have been reported to exhibit significant antiviral properties. Compounds structurally related to “[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol” can be synthesized and tested for their efficacy against various RNA and DNA viruses. The triazole ring can act as a pharmacophore, interacting with viral enzymes or proteins and inhibiting viral replication .

Anti-inflammatory Properties

The triazole moiety is known to possess anti-inflammatory activity. By incorporating the “[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol” structure into new compounds, researchers can explore its potential in reducing inflammation. This could be particularly useful in the development of treatments for chronic inflammatory diseases .

Anticancer Research

Triazoles have shown promise in anticancer research due to their ability to interfere with the proliferation of cancer cells. The chlorophenyl group, in combination with the triazole ring, may contribute to cytotoxic activity against various cancer cell lines. Further research could lead to the development of novel chemotherapeutic agents .

Antimicrobial Applications

The structural features of triazoles, including the chlorophenyl group, make them good candidates for antimicrobial agents. They can be designed to target specific bacterial or fungal strains, potentially leading to new treatments for infectious diseases .

Antitubercular Activity

Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, there is a need for new antitubercular agents. Triazole derivatives, such as “[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol,” can be investigated for their potential to inhibit Mycobacterium tuberculosis .

Green Chemistry Synthesis

The synthesis of triazole derivatives can be optimized using green chemistry principles. Techniques such as mechanochemistry, which involves mechanical force to facilitate chemical reactions, can be employed to synthesize “[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol” derivatives in an environmentally friendly manner, reducing the use of harmful solvents and energy consumption .

Safety And Hazards

The safety and hazards associated with the use of triazole derivatives depend on their specific structure and properties. Some triazole derivatives have been evaluated for their cytotoxic activities against various cancer cell lines . Most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .

Direcciones Futuras

Propiedades

IUPAC Name |

[1-(3-chlorophenyl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASILNWLZYIGPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1455542.png)

![7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1455552.png)

![2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1455555.png)

![4-hydrazino-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1455556.png)

![6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B1455558.png)

![5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1455560.png)